3-[4-(4-bromobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
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Overview
Description
3-[4-(4-bromobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a pyrazolyl group and a piperazinyl group bearing a bromobenzoyl moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-bromobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step procedures. One common approach starts with the preparation of the pyridazine core, followed by the introduction of the pyrazolyl and piperazinyl groups. The bromobenzoyl group is then attached to the piperazine moiety. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-bromobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bromobenzoyl group or other functional groups.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of substituted analogs.
Scientific Research Applications
3-[4-(4-bromobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its structural features that may interact with biological targets.
Biological Studies: It is used in studies to understand its effects on various biological systems, including its potential antimicrobial, antiviral, and anticancer activities.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms, helping to elucidate the roles of specific molecular targets.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-[4-(4-bromobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The bromobenzoyl group and the heterocyclic rings play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromophenyl)-1H-pyrazole
- 4-(4-bromobenzoyl)piperazine
- 6-(1H-pyrazol-1-yl)pyridazine
Uniqueness
3-[4-(4-bromobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is unique due to its combination of a pyridazine core with both pyrazolyl and piperazinyl groups, along with a bromobenzoyl moiety. This structural arrangement provides a distinct set of chemical and biological properties that differentiate it from other similar compounds. Its potential for diverse chemical modifications and biological activities makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(4-bromophenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN6O/c19-15-4-2-14(3-5-15)18(26)24-12-10-23(11-13-24)16-6-7-17(22-21-16)25-9-1-8-20-25/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODMBNVWVJPUFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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